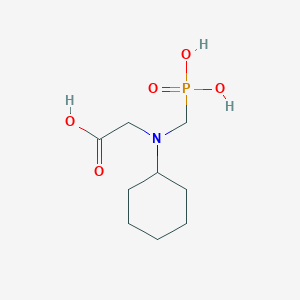
N-Cyclohexyl-N-(phosphonomethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N-(phosphonomethyl)glycine: is a broad-spectrum systemic herbicide and crop desiccant. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This compound is widely used in agriculture to control weeds, especially annual broadleaf weeds and grasses that compete with crops .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-(phosphonomethyl)glycine typically involves the reaction of phosphorus trichloride with formaldehyde followed by hydrolysis to yield a phosphonate. Glycine is then reacted with this phosphonate to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclohexyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction may produce simpler phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Cyclohexyl-N-(phosphonomethyl)glycine is used in chemical research to study its reactivity and interactions with other compounds. It serves as a model compound for understanding the behavior of phosphonates in various chemical environments .
Biology: In biological research, this compound is used to study its effects on plant physiology and biochemistry. It helps in understanding the mechanisms of herbicide action and resistance in plants .
Industry: In the industrial sector, this compound is used in the formulation of herbicides and other agricultural chemicals. Its effectiveness in controlling a wide range of weeds makes it a valuable component in agricultural practices .
Wirkmechanismus
N-Cyclohexyl-N-(phosphonomethyl)glycine exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSP, the compound disrupts the production of essential amino acids, leading to the death of the plant .
Molecular Targets and Pathways: The primary molecular target of this compound is the EPSP enzyme. The inhibition of this enzyme affects the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine .
Vergleich Mit ähnlichen Verbindungen
N-(Phosphonomethyl)glycine:
Aminomethylphosphonic acid: A degradation product of glyphosate, it has similar chemical properties but different biological activity.
Glufosinate-ammonium: Another herbicide with a similar mode of action but different chemical structure.
Uniqueness: N-Cyclohexyl-N-(phosphonomethyl)glycine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness as a herbicide and its ability to inhibit EPSP make it a valuable compound in agricultural applications .
Eigenschaften
CAS-Nummer |
104766-31-6 |
|---|---|
Molekularformel |
C9H18NO5P |
Molekulargewicht |
251.22 g/mol |
IUPAC-Name |
2-[cyclohexyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C9H18NO5P/c11-9(12)6-10(7-16(13,14)15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H2,13,14,15) |
InChI-Schlüssel |
GEJYCHQMNCDAMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(CC(=O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


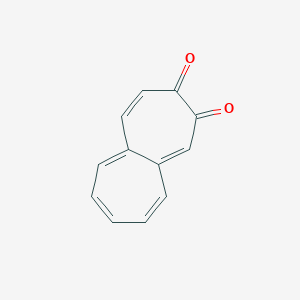
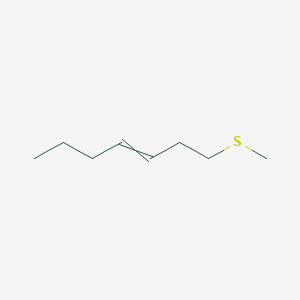
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
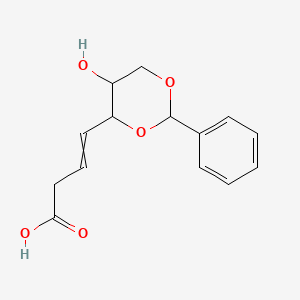
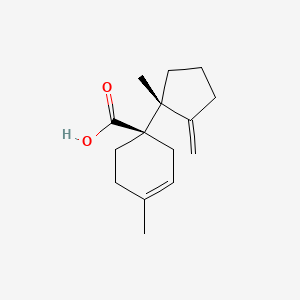

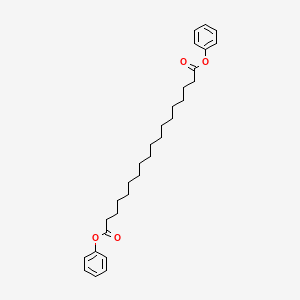
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
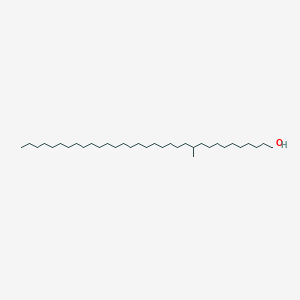
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)

